molecular formula C13H9ClN4O3S B2792303 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952822-33-2

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2792303
CAS No.: 952822-33-2
M. Wt: 336.75
InChI Key: ZOFVSWFVHKEJEY-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of heterocyclic structures

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3S/c14-8-1-3-9(4-2-8)22-7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFVSWFVHKEJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of the isoxazole and oxadiazole rings, along with the chlorophenylthio group. This unique structure contributes to its diverse range of applications and potential biological activities.

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by various research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing transition metal catalysts for cycloaddition reactions. Common reagents include Cu(I) or Ru(II) catalysts for the formation of the heterocyclic structures.

Biological Activity Overview

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Properties
Research indicates that derivatives of oxadiazole and isoxazole exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Studies have indicated that some oxadiazole derivatives possess cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Certain derivatives are being explored for their potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties. For instance, derivatives tested against Candida albicans showed varying degrees of inhibition with IC50 values ranging from 0.25 µg/mL to 0.045 µg/mL .

Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds containing the oxadiazole scaffold could inhibit cell proliferation effectively. For example, one derivative showed an EC50 value of 0.072 μM against specific tumor cells, indicating strong anticancer potential . Further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerTBD
4-chloro-2-(isoxazol-5-yl)phenolStructureAntimicrobial2.14
(3-(4-chlorophenyl)isoxazol-5-yl)methanolStructureAnticancerTBD

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